molecular formula C9H11FN6O4 B14120773 4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone;4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone

4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone;4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone

Cat. No.: B14120773
M. Wt: 286.22 g/mol
InChI Key: KTOLOIKYVCHRJW-WIXLMEMESA-N
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Description

4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone typically involves multiple steps, including the introduction of the azido group, fluorination, and the formation of the pyrimidinone ring. Common reagents used in these reactions include azides, fluorinating agents, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the azido group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can take place, especially at the fluorinated carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, nucleoside analogs are often used to study DNA and RNA synthesis. They can be incorporated into nucleic acids, leading to chain termination or mutations, which helps in understanding genetic processes.

Medicine

Medicinally, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication or interfere with cancer cell proliferation by incorporating into DNA or RNA and causing chain termination.

Industry

In the industrial sector, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, disrupting the normal function of DNA or RNA. This can inhibit viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone: Lacks the azido group.

    4-Amino-1-(4-C-azido-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone: Lacks the fluorine atom.

    4-Amino-1-(2-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone: Lacks both the azido and fluorine groups.

Uniqueness

The presence of both the azido and fluorine groups in 4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone makes it unique. These groups can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C9H11FN6O4

Molecular Weight

286.22 g/mol

IUPAC Name

4-amino-1-[(5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6?,7?,9-/m1/s1

InChI Key

KTOLOIKYVCHRJW-WIXLMEMESA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2C(C([C@](O2)(CO)N=[N+]=[N-])O)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F

Origin of Product

United States

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